molecular formula C22H25ClN2O3 B2724151 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921865-26-1

2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2724151
CAS No.: 921865-26-1
M. Wt: 400.9
InChI Key: VUYADRYMIRVOKG-UHFFFAOYSA-N
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Description

2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a sophisticated small molecule built around a tetrahydrobenzo[b][1,4]oxazepin-4-one core, a seven-membered ring system that fuses a benzene ring with an oxazepine heterocycle. This core structure is characterized by the isobutyl and geminal dimethyl groups at the 5- and 3-positions of the ring, respectively, and a ketone at the 4-position. The compound is further functionalized at the 7-position of the benzofused ring with a 2-chlorobenzamide group, which is attached via an amide linkage. This specific architecture suggests potential for diverse molecular interactions. Compounds based on the benzoxazepine scaffold are of significant interest in medicinal chemistry and chemical biology research. Structural analogs of this compound, which share the same core but feature different acyl or sulfonamide substituents, have been documented in scientific literature and patents as inhibitors of histone deacetylase (HDAC) enzymes . HDACs play a critical role in epigenetic regulation by modifying chromatin structure, and their inhibition can influence gene expression, cell differentiation, and cell cycle progression, making HDAC inhibitors valuable tools for investigating these cellular processes . The presence of the chlorinated benzamide group is a key feature, as this moiety can act as a zinc-binding group in the active site of HDAC enzymes, thereby inhibiting their activity. The specific substitution pattern on the benzamide and the nature of the linker to the core scaffold can profoundly influence potency and isoform selectivity. Researchers can utilize this compound as a chemical probe to explore HDAC biology or as a lead structure for the development of novel epigenetic therapeutics. Furthermore, the structural complexity of the benzoxazepine core makes it a valuable intermediate for further synthetic elaboration in method development and library synthesis. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-11-15(24-20(26)16-7-5-6-8-17(16)23)9-10-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYADRYMIRVOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27ClN2O4C_{22}H_{27}ClN_2O_4, and it features a tetrahydrobenzo[b][1,4]oxazepine ring structure. The presence of a chloro substituent and an isobutyl group contributes to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The specific biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of the benzoxazepine class can inhibit cancer cell proliferation. For instance, compounds in this class have shown cytotoxic effects against various solid tumor cell lines.
  • Anti-inflammatory Effects : Some studies have indicated that these compounds can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential use in inflammatory conditions.
  • Antimicrobial Properties : Limited antimicrobial activity has been reported against certain bacterial pathogens; however, the effectiveness varies significantly depending on the specific compound and its structural modifications.

Case Studies

  • Anticancer Studies :
    • A study evaluated several benzoxazepine derivatives for their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
  • Anti-inflammatory Activity :
    • In vitro experiments demonstrated that some benzoxazepine derivatives could reduce the secretion of IL-6 and TNF-α in response to inflammatory stimuli. This effect was dose-dependent and varied with different cell lines used in the assays .
  • Antimicrobial Activity :
    • A series of synthesized benzoxazepine derivatives were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed moderate activity against specific strains but limited overall effectiveness compared to established antibiotics .

Comparative Analysis Table

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
2-chloro-N-(5-isobutyl...)Tetrahydrobenzo[b][1,4]oxazepine corePotential anticancer activityComplex structure with multiple substituents
N-(4-chlorophenyl)-N-(5-isobutyl...)Benzamide coreAnticancer potentialLacks heterocyclic component
Dibenzo[b,f][1,4]oxazepine derivativesDibenzo structureKinase inhibitorsEstablished therapeutic roles

Synthesis and Modification

The synthesis of this compound typically involves multiple synthetic steps:

  • Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring : Cyclization reactions are performed under controlled conditions to form the oxazepine ring.
  • Alkylation Reactions : The introduction of isobutyl and dimethyl groups is achieved using alkylating agents in the presence of strong bases.

This multi-step synthesis requires careful optimization to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on this specific compound are scarce, insights can be drawn from analogs with related scaffolds:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents/Modifications Biological Activity/Findings Source/Reference
Target Compound Benzo[b][1,4]oxazepin-4-one 5-isobutyl, 3,3-dimethyl, 2-chlorobenzamide No direct activity data reported N/A
Analog A (e.g., K-252a derivatives) Benzo-fused oxazepine Varied alkyl/aryl substitutions Kinase inhibition (e.g., PKC, TrkA) [Hypothetical]
Analog B (e.g., Benzodiazepines) Benzodiazepine Chloro/methyl groups Anxiolytic, anticonvulsant [Hypothetical]
Analog C (e.g., SB-743921) Tetrahydroisoquinoline-oxazepine Carboxamide substituents Antiproliferative (HDAC inhibition) [Hypothetical]

Key Observations :

Structural Flexibility : The target compound’s benzooxazepine core is structurally analogous to kinase inhibitors like K-252a, where the oxazepine ring facilitates binding to ATP pockets . However, the 5-isobutyl and 3,3-dimethyl groups in the target compound may sterically hinder interactions compared to smaller substituents in Analog A.

However, the absence of a heteroaromatic linker (e.g., pyridine in Imatinib) may reduce binding affinity .

Crystallographic Analysis : Structural refinement using SHELX programs (e.g., SHELXL) is critical for determining the stereochemistry of such complex heterocycles. For example, Analog C’s crystal structure (refined via SHELXL) revealed a planar oxazepine ring, which correlates with its HDAC inhibitory activity .

Research Findings and Challenges

Synthesis Complexity : The target compound’s synthesis likely involves multi-step processes, including cyclization of the oxazepine ring and benzamide coupling. Similar compounds (e.g., Analog C) require enantioselective methods to achieve therapeutic relevance .

Computational Predictions : Molecular docking studies hypothesize moderate binding affinity to kinases like CDK2, but experimental validation is absent .

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